![molecular formula C16H8O6 B8185451 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid CAS No. 42946-22-5](/img/structure/B8185451.png)
9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid is a useful research compound. Its molecular formula is C16H8O6 and its molecular weight is 296.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Opto-Electronic Materials : Dihydroxy-9,10-dihydroanthracene is identified as a potential intermediate in the synthesis of organic opto-electronic materials (Shi-jun Zheng, 2005).
Semiconductor Technology : 9,10-Dichlorooctafluoroanthracene serves as a building block for n-type organic semiconductors, essential for efficient electron transport in solid-state devices (J. Tannaci et al., 2007).
Organic Electroluminescence : 9,10-diaryl anthracenes are promising materials for OLEDs, particularly blue OLEDs, due to their high thermal stability, electrochemical reversibility, and wide band gap (S. R. Sarsah et al., 2013).
Chemical Synthesis : Various derivatives like 1,5-Dimethoxycarbonyl-9,10-dihydro-9,10-ethenoanthracene are synthesized for creating optically active C2-symmetrical derivatives (H. Tatemitsu et al., 1973).
Metal-Organic Complexes : Metal-organic complexes with 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid have been synthesized and characterized (Jun-jie Wang et al., 2015).
Chiral Solvating Agents : Homochiral forms of certain derivatives show activity as chiral solvating agents in the presence of alcohols and acids (Adriana Port et al., 1996).
Chemiluminescence : Fluorescent materials containing derivatives like 9,10-bis(phenylethynyl)anthracene are used for chemiluminescence color control (P. Hanhela et al., 1981).
Antibacterial and Antifungal Activities : Amino acid derivatives of 9,10-anthraquinone exhibit antibacterial and antifungal properties against various organisms (Виктор И. Зварич et al., 2014).
Redox Flow Batteries : Anthraquinone derivatives like DPivOHAQ and DBAQ are used in redox flow batteries, offering high electron transfer capacities with minimal capacity fade rates (Min Wu et al., 2020).
Stereochemical Studies : The stereospecific oxidation of derivatives like 9,10-dihydroanthracene is a focus in studies investigating the stereochemistry of metabolites (S. Resnick et al., 1996).
pH-Responsive Behavior : The redox response of hydroxyanthracenediones has been examined using voltammetric techniques across a wide pH range (Khurshid Ahmad et al., 2015).
properties
IUPAC Name |
9,10-dioxoanthracene-2,7-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKPQVUJZSWOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502101 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |
CAS RN |
42946-22-5 | |
Record name | 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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